molecular formula C12H13N3O3S2 B2928502 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941879-47-6

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2928502
CAS No.: 941879-47-6
M. Wt: 311.37
InChI Key: KSUOPBDVBLQAOA-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic organic compound featuring a thiazole core substituted with a carboxamide group and a 4-methylbenzenesulfonamido moiety. This specific molecular architecture, which integrates both sulfonamide and carboxamide functional groups, is of significant interest in medicinal chemistry research and chemical synthesis. The compound is a key structural analog in a family of benzenesulfonamido-thiazole carboxamide derivatives, as evidenced by research into similar molecules . These related compounds are frequently explored in various scientific disciplines, including: Drug Discovery: Sulfonamides and carboxamides are ubiquitous pharmacophores in medicinal chemistry. Molecules with these groups are often investigated for a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and analgesic properties . Chemical Biology: The compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules, such as dipeptide-carboxamide hybrids, which are studied for their biological potential . Structure-Activity Relationship (SAR) Studies: Researchers utilize this compound to understand how the thiazole-sulfonamido-carboxamide structure influences binding to biological targets and modulates efficacy, providing insights for the design of new active compounds . The molecular framework of this compound offers a versatile scaffold for further chemical modification, making it a pertinent tool for researchers in hit-to-lead optimization campaigns and for probing biochemical pathways. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUOPBDVBLQAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide typically involves the reaction of 4-methylbenzenesulfonamide with a thiazole derivative under specific conditions. The process includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

This compound, also known as MMSTC, is a chemical compound that has garnered interest in the scientific community for its broad range of applications, particularly in medicinal chemistry, cancer research, and antimicrobial studies. This compound has a molecular weight of 351.43 g/mol and the molecular formula C12H13N3O3S2C_{12}H_{13}N_3O_3S_2 .

Medicinal Chemistry

MMSTC has been studied for its potential as an antimalarial agent due to its inhibitory effects on Plasmodium falciparum enzymes. Specifically, MMSTC targets Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes. The compound interacts with these targets through molecular docking, disrupting the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction, ultimately inhibiting the parasite’s growth and multiplication.

Cancer Research

The compound has demonstrated promise in inducing apoptosis and disrupting mitochondrial membrane potential in leukemia cells.

Antimicrobial Activity

MMSTC exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Derivatives of benzothiazole, which share structural similarities with MMSTC, have been synthesized and evaluated for their antimicrobial activity and ability to inhibit the DHPS enzyme . Compounds containing an N-sulfonamide 2-pyridone derivative substituted with a benzothiazole moiety have shown considerable antibacterial activity against a wide range of bacterial species .

Biological Studies

MMSTC is used in molecular docking and dynamics studies to understand its interactions with various biological targets.

Chemical Reactions

MMSTC can undergo several chemical reactions, including:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Particularly at the thiazole ring, where nucleophilic substitution reactions can occur.

The products of these reactions depend on the specific reagents and conditions used; oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Stability

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonamido vs. Pyridinyl Groups: Unlike 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., compound 3k in ), which feature a pyridinyl group, the target compound substitutes this with a 4-methylphenylsulfonamido group.
  • Hydrazine Derivatives: Derivatives such as compounds 20–23 () incorporate hydrazine-linked substituents, expanding the conjugated system. For example, compound 23 (60% yield, m.p. 327–329°C) includes a thiazolidinone ring, enhancing planarity and hydrogen-bonding capacity .
2.2 Physicochemical Properties
Compound Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 4-Methylphenylsulfonamido 45–60 334–335 IR: NH (3180 cm⁻¹), C=O (1719 cm⁻¹)
3k (Pyridinyl analog) 3-Methoxyphenyl, 2-propylpyridinyl N/A N/A Not reported
23 (Hydrazine analog) Thiazolidinone 60 327–329 IR: NH (3180 cm⁻¹), C=N (1613 cm⁻¹)
24a (Nitro-substituted) Nitro (R7) N/A N/A IC50 = 3.4 ± 0.2 µM (anti-migration)

Notes:

  • The target compound’s higher melting point (334–335°C) compared to hydrazine derivatives (e.g., 23 ) suggests greater crystalline stability due to the sulfonamido group .
  • Pyridinyl analogs lack reported melting points, but their biological data highlight substituent-dependent activity .

Biological Activity

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The sulfonamide group enhances its pharmacological properties, contributing to its interaction with biological targets.

Anticancer Activity

This compound has shown promising results in anticancer studies. Its mechanism of action primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHCT116 (Colon)54.39
SMART agents (related thiazoles)Melanoma0.124 - 3.81
ATCAA series (analogues)Prostate Cancer0.4 - 2.2

These findings indicate that structural modifications can significantly enhance the anticancer efficacy of thiazole derivatives.

Antimicrobial Activity

Research has also highlighted the compound's antimicrobial properties. It has been evaluated for its ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of the sulfonamide moiety plays a critical role in this activity by disrupting bacterial folate synthesis.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusLow MIC values indicating strong activity
Enterococcus faecalisSignificant antibacterial effects

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The thiazole ring enhances binding affinity to enzymes involved in critical pathways such as cell proliferation and metabolism.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole ring and the sulfonamide group can lead to variations in biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to enhance anticancer potency while maintaining antimicrobial efficacy.

Case Studies

  • Anticancer Screening : A study involving the NCI-60 human tumor cell line screen demonstrated that derivatives of thiazole compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating their potential as anticancer agents.
  • Antimicrobial Evaluation : Compounds linked with benzothiazole moieties were synthesized and tested for antimicrobial activity, showing significant inhibition against various pathogens, reinforcing the importance of thiazole derivatives in drug development.

Q & A

Q. How to confirm the compound’s mode of action in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Studies : Measure initial reaction rates at varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive).
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to resolve binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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